molecular formula C14H10N4O2 B5836999 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)

3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)

Cat. No. B5836999
M. Wt: 266.25 g/mol
InChI Key: MYGNBPLKWYTSCS-JTAXDKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(1,4-phenylene)bis(2-cyanoacrylamide), also known as bisacrylamide, is a commonly used cross-linking agent in biochemistry and molecular biology experiments. It is a white crystalline solid that is soluble in water and ethanol. Bisacrylamide is used to form polyacrylamide gels for electrophoresis, a technique used to separate and analyze proteins and nucleic acids.

Mechanism of Action

Bisacrylamide cross-links proteins and nucleic acids by forming covalent bonds between the amine groups of lysine residues and the carbonyl groups of aspartic and glutamic acid residues. This cross-linking creates a stable matrix for electrophoresis and stabilizes protein-protein interactions for further analysis.
Biochemical and Physiological Effects:
Bisacrylamide is toxic to living organisms and should be handled with care. It can cause skin irritation, respiratory problems, and neurological damage if ingested or inhaled. In addition, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e can cross the blood-brain barrier and cause damage to the nervous system. Therefore, it is important to use proper safety precautions when handling 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e in lab experiments is its ability to create a stable matrix for electrophoresis and stabilize protein-protein interactions for further analysis. However, there are also some limitations to using 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e. It is toxic to living organisms and can cause damage to the nervous system if not handled properly. In addition, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e gels have a limited shelf-life and must be prepared fresh for each experiment.

Future Directions

There are several future directions for 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e research. One area of interest is the development of safer alternatives to 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e for electrophoresis and protein-protein interaction studies. Another area of interest is the use of 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e in drug discovery, particularly for the screening of compounds that can disrupt protein-protein interactions. Finally, there is a need for further research into the mechanism of action of 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e and its effects on living organisms.

Scientific Research Applications

Bisacrylamide is used in a variety of scientific research applications, including protein and nucleic acid electrophoresis, protein-protein interaction studies, and drug discovery. In protein and nucleic acid electrophoresis, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to cross-link the acrylamide gel and create a porous matrix for the separation of biomolecules based on size and charge. In protein-protein interaction studies, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to cross-link interacting proteins and stabilize the complex for further analysis. In drug discovery, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to screen for compounds that can disrupt protein-protein interactions.

properties

IUPAC Name

(Z)-3-[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c15-7-11(13(17)19)5-9-1-2-10(4-3-9)6-12(8-16)14(18)20/h1-6H,(H2,17,19)(H2,18,20)/b11-5-,12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGNBPLKWYTSCS-JTAXDKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)
Reactant of Route 2
3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)

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